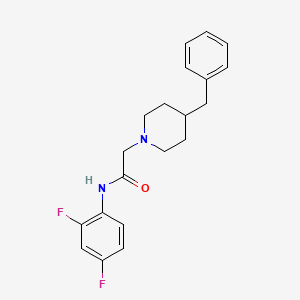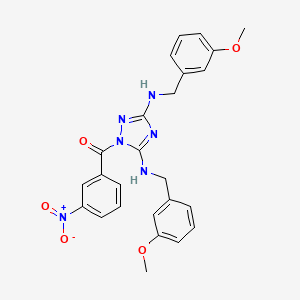
3-(diethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride, also known as hydroxyamphetamine, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used in various scientific research studies to investigate the mechanisms of action and effects of amphetamines on the human body.
作用機序
The mechanism of action of 3-(diethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride involves the stimulation of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from nerve terminals in the brain. This results in increased alertness, concentration, and energy levels. It also increases heart rate, blood pressure, and respiration.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include increased levels of dopamine, norepinephrine, and serotonin in the brain, which results in increased alertness, concentration, and energy levels. It also increases heart rate, blood pressure, and respiration. Long-term use of amphetamines can lead to tolerance, dependence, and addiction.
実験室実験の利点と制限
The advantages of using 3-(diethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride in lab experiments include its ability to stimulate neurotransmitter release, which can be used to investigate the mechanisms of action of amphetamines. It is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential for abuse, which can lead to ethical concerns, and its potential for toxicity, which can limit its use in vivo studies.
将来の方向性
For the study of 3-(diethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride include investigating its effects on the brain at the molecular level, identifying its potential for use as a therapeutic agent in the treatment of ADHD and narcolepsy, and developing new analogs with improved pharmacological properties. Additionally, further research is needed to investigate the long-term effects of amphetamine use on the brain and the potential for addiction and dependence.
In conclusion, this compound is a chemical compound that has been used in various scientific research studies to investigate the mechanisms of action and effects of amphetamines on the human body. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of amphetamines on the brain and the potential for addiction and dependence.
合成法
The synthesis of 3-(diethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride involves the condensation of 4-hydroxyphenylacetone with diethylamine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
3-(diethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has been used in various scientific research studies to investigate the mechanisms of action and effects of amphetamines on the human body. It has been used as a tool to study the effects of amphetamines on neurotransmitter release, receptor binding, and gene expression. It has also been used to investigate the role of amphetamines in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
3-(diethylamino)-1-(4-hydroxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-14(4-2)10-9-13(16)11-5-7-12(15)8-6-11;/h5-8,15H,3-4,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSBOUJUNIIIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-50-0 |
Source


|
| Record name | 1-Propanone, 3-(diethylamino)-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)

![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)




![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

